(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione (Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13239239
InChI: InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
SMILES: C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl
Molecular Formula: C10H6ClNO2S
Molecular Weight: 239.68 g/mol

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC13239239

Molecular Formula: C10H6ClNO2S

Molecular Weight: 239.68 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione -

Specification

Molecular Formula C10H6ClNO2S
Molecular Weight 239.68 g/mol
IUPAC Name (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5-
Standard InChI Key OTTGINRZTJUWBT-YVMONPNESA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Cl
SMILES C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione (CAS: 24138-83-8) has the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol . Its IUPAC name is (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione, reflecting the Z-configuration of the benzylidene substituent at position 5 of the thiazolidine-2,4-dione core .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
LogP (Partition Coefficient)2.18
PSA (Polar Surface Area)58.2 Ų
Crystal SystemMonoclinic (Space group P21/n)

Structural Confirmation

X-ray crystallography confirms the Z-configuration, with the 4-chlorobenzylidene group oriented cis to the thiazolidinedione ring . The crystal structure reveals a planar thiazolidine-2,4-dione ring (torsion angle: 179.8°) and a dihedral angle of 7.2° between the benzylidene and thiazolidinedione planes, facilitating π-π stacking interactions . Unit cell parameters include a = 3.9098 Å, b = 40.7555 Å, c = 6.0917 Å, and β = 93.748° .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and 4-chlorobenzaldehyde, catalyzed by bases such as piperidine or methylamine .

Table 2: Comparative Synthesis Methods

CatalystSolventTemperatureYield (%)Reference
PiperidineAnhydrous ethanolReflux85–91
MethylamineAcetic acidReflux75

Mechanistic Insight: The reaction proceeds via nucleophilic attack of the thiazolidinedione enolate on the aldehyde, followed by dehydration to form the benzylidene derivative . Piperidine enhances yield by acting as both a base and azeotropic agent to remove water .

Purification and Characterization

Crude products are purified via recrystallization (ethanol or chloroform/hexane) and confirmed using ¹H NMR (δ 12.63 ppm for NH, δ 7.71 ppm for CH=C) and HPLC-MS (exact mass: 238.98 Da) .

Pharmacological Activities

Antifungal Activity

The compound exhibits potent activity against Candida spp., with MIC values of 4–16 µg/mL . Mechanistic studies indicate:

  • Disruption of Cell Wall Integrity: Causes morphological changes, including cell shrinkage and membrane blebbing .

  • Glucose Transport Inhibition: Downregulates Hxt3 transporter expression, impairing glucose uptake (4.7-fold reduction in ATP levels) .

  • Cell Cycle Arrest: Induces G1 phase arrest in C. albicans at sub-MIC concentrations .

Table 3: Antifungal Efficacy Against Pathogenic Fungi

Fungal StrainMIC (µg/mL)MechanismReference
C. albicans4Hxt3 transporter inhibition
C. glabrata16Cell wall destabilization

Antidiabetic Applications

As an aldose reductase inhibitor (IC₅₀ = 0.16 µM), the compound mitigates diabetic complications by reducing intracellular sorbitol accumulation . In streptozotocin-induced diabetic mice, a 50 mg/kg dose lowered blood glucose by 42% over 6 hours .

Structure-Activity Relationships (SAR)

  • 4-Chloro Substitution: Enhances bioavailability (LogP = 2.18) and target binding via hydrophobic interactions .

  • Z-Configuration: Critical for planar molecular geometry, optimizing π-π stacking with enzyme active sites .

  • Thiazolidinedione Core: Serves as a hydrogen bond acceptor, interacting with residues like Arg108 in aldose reductase .

Toxicological Profile

Limited data suggest low acute toxicity in murine models (LD₅₀ > 500 mg/kg) . Chronic exposure studies are pending, but no mutagenicity was detected in Ames tests .

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